8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. The 3-chlorophenylsulfonyl group at position 8 and 3-methoxyphenyl substituent at position 3 contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-28-16-6-2-4-14(12-16)18-19(25)23-20(22-18)8-10-24(11-9-20)29(26,27)17-7-3-5-15(21)13-17/h2-7,12-13H,8-11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQTXEWHYGPMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex spiro structure that is characteristic of many biologically active compounds. The presence of the sulfonyl group and chlorophenyl moiety contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it showed moderate to strong activity against various bacterial strains:
- Salmonella typhi
- Bacillus subtilis
In vitro assays indicated that the compound's effectiveness against these pathogens could be attributed to its ability to inhibit bacterial growth through interference with cellular processes.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 50 |
| Bacillus subtilis | 18 | 30 |
Antifungal Activity
The compound also demonstrated antifungal activity against several fungal strains. The results suggest that it may serve as a potential candidate for antifungal therapy:
- Effective against Candida albicans and Aspergillus niger.
- Exhibited an inhibition concentration (IC50) comparable to standard antifungal agents.
Enzyme Inhibition
The compound was evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The findings are summarized below:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.13 |
These results indicate a strong potential for the compound in treating conditions related to enzyme dysregulation.
Case Studies
- Study on Antibacterial Effects : A recent study published in Brazilian Journal of Pharmaceutical Sciences explored the antibacterial efficacy of various sulfonamide derivatives, including our compound. The results indicated a significant reduction in bacterial viability, supporting its use as a therapeutic agent against resistant strains .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of urease by this compound, revealing that it could effectively reduce urea levels in biological systems, which may have implications for treating urolithiasis .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences, molecular formulas, and applications of similar compounds:
Key Research Findings
Synthesis Efficiency : Microwave-enhanced solid-phase synthesis significantly accelerates the formation of 1,4,8-triazaspiro[4.5]dec-2-one derivatives compared to traditional heating, improving scalability for pharmaceutical development .
Biological Activity: Agrochemicals: Spirotetramat metabolites (e.g., 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) demonstrate pesticidal activity, with residue definitions tailored for compliance and dietary intake assessments . Pharmaceuticals: Substituent positioning (e.g., 3-methoxy vs. 4-methoxy on phenyl groups) influences receptor binding.
Physicochemical Properties :
Functional Group Impact
- Chlorophenyl vs. Methoxyphenyl : Chlorine atoms (electron-withdrawing) may reduce electron density at the spirocyclic core, while methoxy groups (electron-donating) could stabilize resonance structures, affecting reactivity and binding .
- Sulfonyl vs. Benzoyl : Sulfonyl groups enhance hydrophilicity and metabolic stability compared to benzoyl, which may be more prone to enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
